Modafinil acid

Description

Properties

IUPAC Name |

2-benzhydrylsulfinylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARQPIWTMBRJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60979768 | |

| Record name | (Diphenylmethanesulfinyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63547-24-0, 112111-44-1, 112111-45-2 | |

| Record name | Modafinil acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63547-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyhydrylsulfinylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Modafinil acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Modafinil acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Diphenylmethanesulfinyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzhydrylsulfinylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MODAFINIL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54N37HN7N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Modafinil Acid (CAS RN: 63547-24-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modafinil acid, with the CAS registry number 63547-24-0, is the primary and pharmacologically inactive metabolite of the wakefulness-promoting agent, modafinil. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, metabolic formation, and analytical quantification. Detailed experimental protocols for its synthesis and analysis in biological matrices are presented to support research and development activities. Furthermore, this document includes visualizations of the metabolic pathway and analytical workflows to facilitate a comprehensive understanding of its role in the disposition of modafinil.

Introduction

Modafinil is a widely prescribed therapeutic agent for the treatment of sleep disorders such as narcolepsy. The disposition of modafinil in the body is predominantly governed by hepatic metabolism, with this compound being the most abundant metabolite found in circulation and excreted in urine.[1][2] A thorough understanding of the properties and formation of this compound is crucial for a complete pharmacokinetic and pharmacodynamic characterization of modafinil. This guide serves as a technical resource for professionals engaged in the study of modafinil and its metabolites.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of this compound is provided in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Registry Number | 63547-24-0 | |

| IUPAC Name | 2-[(diphenylmethyl)sulfinyl]acetic acid | |

| Molecular Formula | C₁₅H₁₄O₃S | |

| Molecular Weight | 274.33 g/mol | |

| Melting Point | 118-120 °C | |

| Boiling Point | 539.2 ± 50.0 °C (Predicted) | |

| pKa | 2.83 ± 0.10 (Predicted) | |

| Solubility | Soluble in DMSO and Methanol (Slightly) |

Pharmacokinetic Properties

| Parameter | Value | Reference |

| Pharmacological Activity | Inactive | [2] |

| Typical Clearance | 4.94 L/h | [1][3] |

| Typical Volume of Distribution | 2.73 L | [1][3] |

| Primary Route of Elimination | Renal excretion | [1][4] |

| Urinary Recovery | 35% to 51% of modafinil dose | [1] |

Metabolic Pathway of Modafinil

Modafinil undergoes extensive metabolism in the liver, with the primary pathway being the hydrolytic deamidation to form this compound. This reaction is catalyzed by esterase and/or amidase enzymes. A secondary, less prominent pathway involves S-oxidation by cytochrome P450 enzymes, particularly CYP3A4, to produce modafinil sulfone. Both this compound and modafinil sulfone are pharmacologically inactive.[5] A small fraction of modafinil can also undergo aromatic ring hydroxylation and glucuronide conjugation.[5]

References

- 1. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

An In-depth Technical Guide on the Core Mechanism of Action of Modafinil and its Primary Metabolite, Modafinil Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modafinil is a wakefulness-promoting agent with a complex and multifaceted mechanism of action. While its primary pharmacological effect is understood to be the inhibition of the dopamine transporter (DAT), its unique clinical profile, characterized by a low potential for abuse compared to traditional stimulants, suggests the involvement of other neurochemical pathways. This technical guide provides a comprehensive overview of the current research on the mechanism of action of modafinil and its principal, yet pharmacologically inactive, metabolite, modafinil acid. This document synthesizes quantitative data, details key experimental protocols, and visualizes the involved signaling pathways to serve as a core resource for researchers in pharmacology and drug development.

Introduction

Modafinil is a eugeroic medication approved for the treatment of narcolepsy, shift work sleep disorder, and as an adjunctive therapy for obstructive sleep apnea.[1] Its off-label use as a cognitive enhancer has also garnered significant attention. Unlike amphetamine-like stimulants, modafinil's mechanism of action is not fully elucidated but is known to be distinct.[2] A crucial aspect of understanding modafinil's pharmacology is the activity of its metabolites. The primary metabolite, this compound (CRL-40467), is formed via hydrolysis of the amide group of modafinil.[3] This guide will delve into the molecular interactions of both modafinil and this compound to provide a clear understanding of their respective roles.

Core Mechanism of Action: Modafinil

Modafinil's wake-promoting effects are attributed to its interaction with multiple neurotransmitter systems in the brain.

Dopaminergic System

The most well-characterized mechanism of modafinil is its action as a weak inhibitor of the dopamine transporter (DAT).[4][5] By binding to the DAT, modafinil blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine concentrations.[4][6] This elevated dopaminergic tone in brain regions such as the nucleus accumbens is believed to be a key contributor to its wakefulness-promoting effects.[6] However, the affinity of modafinil for DAT is relatively low compared to other stimulants like cocaine, which may contribute to its lower abuse potential.[6]

Noradrenergic System

Modafinil has also been shown to increase extracellular levels of norepinephrine in the brain, including the hypothalamus and prefrontal cortex.[5] This effect is thought to be secondary to its action on the dopaminergic system, as well as potentially through direct, albeit weak, inhibition of the norepinephrine transporter (NET).[7] The increased noradrenergic signaling contributes to the state of arousal and alertness.

GABAergic and Glutamatergic Systems

Modafinil has been observed to decrease the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[4][8] This reduction in GABAergic inhibition is thought to be mediated, at least in part, by the activation of serotonergic pathways.[9] The decrease in GABAergic tone leads to a disinhibition of neuronal circuits, promoting wakefulness. Concurrently, modafinil can increase levels of the primary excitatory neurotransmitter, glutamate, in certain brain regions like the thalamus and posterior hypothalamus.[1] This glutamatergic enhancement further contributes to neuronal excitability and arousal.

Histaminergic and Orexinergic Systems

The histaminergic system, a key regulator of wakefulness, is also modulated by modafinil. Modafinil indirectly activates hypothalamic histamine-releasing neurons, contributing to its arousal effects.[10][11] This activation is not direct but is thought to be a downstream consequence of its effects on other neurotransmitter systems.[10] Furthermore, modafinil has been shown to activate orexin-producing neurons in the hypothalamus.[3] The orexin system plays a critical role in maintaining wakefulness and stabilizing the sleep-wake cycle. The interaction with both the histaminergic and orexinergic systems is a distinguishing feature of modafinil's mechanism compared to traditional stimulants.[10]

The Role of this compound

Quantitative Data Summary

The following tables summarize the available quantitative data for modafinil's interaction with key molecular targets. The absence of data for this compound underscores its established inactivity.

| Compound | Target | Assay Type | Value | Units | Reference(s) |

| Modafinil | Dopamine Transporter (DAT) | Ki | ~3,000 - 8,000 | nM | [13] |

| Modafinil | Dopamine Transporter (DAT) | IC50 (DA uptake inhibition) | 3.19 - 13 | µM | [14] |

| Modafinil | Norepinephrine Transporter (NET) | IC50 (NE uptake inhibition) | >30 | µM | [8] |

| Modafinil | Serotonin Transporter (SERT) | IC50 (5-HT uptake inhibition) | >100 | µM | [13] |

| This compound | Various CNS targets | - | No significant activity reported | - | [3][12] |

Table 1: Binding Affinities and Inhibitory Concentrations of Modafinil and this compound

| Neurotransmitter | Brain Region | Effect of Modafinil | Method | Reference(s) |

| Dopamine | Nucleus Accumbens, Striatum | Increase | In Vivo Microdialysis | [6] |

| Norepinephrine | Hypothalamus, Prefrontal Cortex | Increase | In Vivo Microdialysis | [5] |

| GABA | Medial Preoptic Area, Posterior Hypothalamus | Decrease | In Vivo Microdialysis | [8][15] |

| Glutamate | Thalamus, Posterior Hypothalamus | Increase | In Vivo Microdialysis | [1] |

| Histamine | Anterior Hypothalamus | Increase | In Vivo Microdialysis | [11] |

Table 2: Effects of Modafinil on Extracellular Neurotransmitter Levels

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of modafinil's mechanism of action.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol outlines a representative method for determining the binding affinity of a compound for the dopamine transporter in rat striatal tissue.

5.1.1. Brain Tissue Homogenate Preparation

-

Euthanize adult male Sprague-Dawley rats and rapidly dissect the striata on ice.

-

Homogenize the tissue in 20 volumes of ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4) using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the resulting pellet in fresh ice-cold buffer and centrifuge again under the same conditions.

-

Resuspend the final pellet in assay buffer to a protein concentration of 0.2-0.4 mg/mL, as determined by a Bradford protein assay.

5.1.2. Binding Assay

-

In a 96-well plate, add the following in triplicate:

-

50 µL of assay buffer (for total binding) or 50 µL of a saturating concentration of a known DAT inhibitor (e.g., 10 µM GBR12909) for non-specific binding.

-

50 µL of various concentrations of the test compound (e.g., modafinil).

-

50 µL of radioligand (e.g., [³H]WIN 35,428) at a concentration near its Kd.

-

100 µL of the prepared brain tissue homogenate.

-

-

Incubate the plate at 4°C for 2 hours.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.3% polyethylenimine.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials with 4 mL of scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

5.1.3. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Neurotransmitter Level Measurement

This protocol describes a representative method for measuring extracellular neurotransmitter levels in the brain of a freely moving rat.

5.2.1. Surgical Procedure

-

Anesthetize an adult male Sprague-Dawley rat with isoflurane or a ketamine/xylazine mixture.

-

Place the animal in a stereotaxic frame.

-

Implant a guide cannula stereotaxically into the brain region of interest (e.g., nucleus accumbens).

-

Secure the guide cannula to the skull with dental cement and anchor screws.

-

Allow the animal to recover for at least 48 hours post-surgery.

5.2.2. Microdialysis Procedure

-

On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula.

-

Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Allow the system to stabilize for at least 2 hours, collecting and discarding the dialysate.

-

Begin collecting baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).

-

Administer the test compound (e.g., modafinil) via intraperitoneal injection or through the microdialysis probe (reverse dialysis).

-

Continue collecting dialysate samples for at least 2-3 hours post-administration.

5.2.3. Sample Analysis (HPLC-ECD)

-

Analyze the dialysate samples for neurotransmitter content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Inject a small volume of the dialysate into the HPLC system.

-

Separate the neurotransmitters on a reverse-phase column.

-

Detect the analytes using an electrochemical detector set at an appropriate oxidation potential.

-

Quantify neurotransmitter concentrations by comparing peak areas to those of external standards.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: Simplified signaling pathway of modafinil's mechanism of action.

Experimental Workflows

Caption: Experimental workflows for radioligand binding and in vivo microdialysis.

Conclusion

Modafinil exerts its wake-promoting effects through a complex interplay of actions on multiple neurotransmitter systems, with the inhibition of the dopamine transporter being a primary, yet not exclusive, mechanism. Its influence on the norepinephrine, GABA, glutamate, histamine, and orexin systems contributes to its unique pharmacological profile. In stark contrast, its main metabolite, this compound, is pharmacologically inactive and does not contribute to the therapeutic effects of the parent compound. A comprehensive understanding of these distinct mechanisms is essential for the continued development of novel therapeutics for sleep disorders and for guiding further research into the nuanced effects of modafinil on cognitive function. The lack of publicly available quantitative data on the inactivity of this compound presents an opportunity for future research to definitively characterize its pharmacological profile.

References

- 1. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NIBSC - Brain Tissue Preparation [nibsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Modafinil binds to the dopamine uptake carrier site with low affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. sysy.com [sysy.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Modafinil occupies dopamine and norepinephrine transporters in vivo and modulates the transporters and trace amine activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. modafinil.wiki [modafinil.wiki]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Modafinil Acid in Organic Solvents

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility of modafinil acid in organic solvents. This compound, the primary metabolite of the wakefulness-promoting agent modafinil, is a critical molecule in pharmacokinetic and metabolic studies. Understanding its solubility is paramount for the development of analytical methods, formulation studies, and toxicological assessments.

Qualitative Solubility of this compound

This compound, with the chemical formula C₁₅H₁₄O₃S, is described as a white to off-white crystalline solid.[1] Its solubility in various solvents has been qualitatively reported as follows:

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Chloroform | Soluble[1] |

| Methanol | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Water | Insoluble[1] |

Note: "Soluble" and "slightly soluble" are qualitative terms. For precise applications, quantitative determination is necessary.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in a broad spectrum of organic solvents remains largely unpublished. The parent compound, modafinil, has been studied more extensively, with its solubility in various organic solvents documented.[2] However, due to the difference in the functional group (carboxylic acid in this compound versus amide in modafinil), these data are not directly applicable.

The absence of this data highlights a research gap and underscores the importance of the experimental protocol detailed below, which empowers researchers to determine these values in their laboratories.

Experimental Protocol: Quantitative Solubility Determination of this compound

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[3][4] This protocol outlines the steps to quantitatively measure the solubility of this compound in a selection of organic solvents.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, chloroform, dimethyl sulfoxide) of analytical grade or higher

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or incubator shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column (e.g., C18 column)[5]

Experimental Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. An amount that ensures a solid phase remains after equilibration is crucial.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient time to reach equilibrium. This is typically 24 to 48 hours. A preliminary time-course study can determine the optimal equilibration time.[3]

-

After the equilibration period, visually inspect the vials to ensure that an excess of undissolved solid remains.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and let them stand to allow the solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.

-

Accurately dilute a known volume of the filtered saturated solution with the HPLC mobile phase to a concentration within the range of the calibration curve.

-

-

Quantification by HPLC:

-

Develop and validate an HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile or methanol is often suitable.[5] Detection is typically performed using a UV detector at a wavelength where this compound has significant absorbance.

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to construct a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solutions into the HPLC system.

-

Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

The resulting concentration is the solubility of this compound in the specific organic solvent at the experimental temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Logical Relationship of Key Experimental Stages

The following diagram illustrates the logical progression and dependencies of the key stages in determining the solubility of this compound.

Caption: Logical Flow of Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in the public domain, this guide provides the available qualitative information and a robust, detailed experimental protocol for its determination using the shake-flask method coupled with HPLC analysis. This information is intended to empower researchers in the fields of pharmacology, medicinal chemistry, and pharmaceutical development to generate the necessary data for their specific applications, thereby contributing to a more comprehensive understanding of this important metabolite. The provided workflows and protocols offer a standardized approach to ensure the generation of accurate and reproducible solubility data.

References

In-depth Technical Guide: Acid Stability and Degradation Products of Modafinil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Modafinil, a wake-promoting agent, is susceptible to degradation under acidic conditions, primarily through the hydrolysis of its amide moiety. This guide provides a comprehensive overview of the acid stability of modafinil, detailing the primary degradation products, the reaction pathways, and quantitative data from forced degradation studies. The principal degradation product formed is modafinil acid (CRL-40467), a pharmacologically inactive metabolite. This document consolidates available scientific literature to offer detailed experimental protocols for acid degradation studies and analytical methodologies for the identification and quantification of modafinil and its degradants. The information presented herein is intended to support researchers and drug development professionals in ensuring the stability, quality, and safety of modafinil-containing pharmaceutical products.

Introduction to Modafinil's Acid Stability

Modafinil, chemically known as 2-[(diphenylmethyl)sulfinyl]acetamide, is a pharmaceutical agent used for the treatment of narcolepsy and other sleep disorders. The stability of a drug substance like modafinil is a critical quality attribute that can be influenced by environmental factors such as pH. Under acidic conditions, the amide functional group in the modafinil molecule is susceptible to hydrolysis, leading to the formation of degradation products. Understanding the acid stability profile of modafinil is crucial for the development of stable pharmaceutical formulations, defining appropriate storage conditions, and ensuring the safety and efficacy of the drug product. Forced degradation studies, where the drug substance is exposed to stress conditions like strong acids, are instrumental in identifying potential degradation products and elucidating the degradation pathways.

Primary Degradation Pathway and Products

The primary mechanism of modafinil degradation in an acidic environment is the hydrolysis of the amide bond. This reaction results in the formation of this compound, also known as 2-[(diphenylmethyl)sulfinyl]acetic acid, and ammonia. While this compound is the major degradation product, other minor degradants have been reported in forced degradation studies, although their structures are not always fully elucidated in the available literature.

Key Degradation Product:

-

This compound (CRL-40467): This is the principal and well-characterized degradation product resulting from the acid-catalyzed hydrolysis of the amide group of modafinil. It is also a major metabolite of modafinil in vivo.

Studies on the R-enantiomer of modafinil, armodafinil, have also shown its susceptibility to acid degradation, with some reports indicating the formation of multiple degradation products under forced acidic conditions. However, the definitive structures of these other minor degradation products of racemic modafinil are not consistently reported across studies.

Proposed Degradation Pathway

The acid-catalyzed hydrolysis of modafinil to this compound is a well-established pathway. The reaction mechanism involves the protonation of the carbonyl oxygen of the amide group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This is followed by the elimination of ammonia to yield the carboxylic acid.

Caption: Proposed primary degradation pathway of modafinil under acidic conditions.

Quantitative Data from Forced Degradation Studies

Forced degradation studies provide valuable quantitative data on the stability of modafinil under acidic stress. The extent of degradation is influenced by factors such as the type and concentration of the acid, temperature, and duration of exposure. The following table summarizes quantitative data from various studies.

| Drug Substance | Acid Condition | Temperature | Duration | % Degradation | Primary Degradation Product(s) | Reference |

| Modafinil | 5N Methanolic HCl | 80°C | 12 hours | Not specified | This compound | [1] |

| Armodafinil | 1N HCl | 60°C | 30 minutes | 4.04% | Not specified | [2] |

| Armodafinil | 1N HCl | Room Temp. | 1 hour | Not specified | Two major degradation products (retention times 2.953 and 3.183 min) | [3] |

| Modafinil | Not specified | Not specified | Not specified | ~17.35% | Not specified | [4] |

Note: The available literature provides limited and varied quantitative data, often for the enantiomer armodafinil, and does not always fully characterize all degradation products.

Experimental Protocols

Detailed experimental protocols are essential for replicating and validating stability studies. Below are examples of protocols for forced acid degradation of modafinil and its analytical determination.

Protocol for Forced Acid Degradation of Modafinil

This protocol is based on a method described for the preparation of the acidic degradation product of modafinil[1].

Objective: To induce and isolate the acid degradation product of modafinil.

Materials:

-

Modafinil powder

-

5N Methanolic Hydrochloric Acid (HCl)

-

Potassium Hydroxide (KOH) for neutralization

-

Methanol

-

Thin Layer Chromatography (TLC) apparatus

-

Reflux apparatus

Procedure:

-

Weigh 25 mg of modafinil powder and transfer it to a round-bottom flask.

-

Add a sufficient volume of 5N methanolic HCl to the flask.

-

Reflux the mixture for 12 hours at 80°C.

-

After cooling, neutralize the solution with KOH.

-

Purify the resulting solution to isolate the degradation product.

-

Verify the purity of the isolated product using Thin Layer Chromatography.

Caption: Workflow for the forced acid degradation of modafinil.

Analytical Method for Modafinil and its Degradation Products

A stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products. The following is an example of an HPLC method used in a forced degradation study of armodafinil[2].

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a PDA detector.

Chromatographic Conditions:

-

Column: Agilent XDB-C18, 150 x 4.6 mm, 5 µm

-

Mobile Phase: Phosphate Buffer (pH 5.6) and Acetonitrile (65:35 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 223 nm

-

Run Time: 8 minutes

Preparation of Phosphate Buffer (pH 5.6):

-

Accurately weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 900 mL of milli-Q water in a 1000 mL volumetric flask.

-

Sonicate to dissolve and make up the volume to 1000 mL with milli-Q water.

-

Add 1 mL of Triethylamine.

-

Adjust the pH to 5.6 with dilute orthophosphoric acid solution.

Preparation of Mobile Phase:

-

Mix 600 mL of the prepared phosphate buffer (pH 5.6) and 400 mL of HPLC grade Acetonitrile.

-

Degas the mixture in an ultrasonic water bath for 5 minutes.

-

Filter through a 0.45 µm filter under vacuum.

Caption: Workflow for the HPLC analysis of modafinil and its degradation products.

Conclusion

This technical guide has synthesized the available scientific information on the acid stability of modafinil and its degradation products. The primary degradation pathway under acidic conditions is the hydrolysis of the amide group to form the inactive metabolite, this compound. While this is the major degradation product, further research is required to definitively identify and characterize other minor degradants that may form under various acidic stress conditions. The provided experimental protocols and analytical methods serve as a valuable resource for researchers and drug development professionals. A thorough understanding of modafinil's degradation profile is paramount for the development of robust and stable pharmaceutical formulations, ensuring patient safety and therapeutic efficacy.

References

in vitro metabolism of modafinil to modafinil acid

An In-Depth Technical Guide to the In Vitro Metabolism of Modafinil to Modafinil Acid

Introduction: The Metabolic Fate of Modafinil

Modafinil, a widely used wakefulness-promoting agent, undergoes extensive metabolism in the liver, with approximately 90% of an administered dose being converted into various metabolites.[1] Less than 10% of the drug is excreted in its unchanged form.[1][2] The primary metabolic transformations involve amide hydrolysis and oxidation mediated by Cytochrome P450 (CYP) enzymes.[1] These processes result in two main, pharmacologically inactive metabolites: this compound (CRL-40467) and modafinil sulfone (CRL-41056).[1]

This technical guide focuses on the core metabolic pathway leading to the formation of this compound, the major metabolite of modafinil.[3][4] Understanding this conversion is critical for a comprehensive pharmacokinetic profile of the drug and for evaluating potential drug-drug interactions.

Primary Metabolic Pathway: Formation of this compound

The conversion of modafinil to this compound occurs primarily through the hydrolytic deamidation of the parent drug's acetamide group.[1] This reaction is not dependent on the Cytochrome P450 system but is instead catalyzed by amidase and/or esterase enzymes, such as carboxylesterases.[1] This pathway is considered the most rapid route for modafinil metabolism.[5] In contrast, the other major metabolite, modafinil sulfone, is formed through S-oxidation, a reaction primarily mediated by the CYP3A4 enzyme.[1][5]

The resulting this compound is pharmacologically inactive and does not contribute to the wake-promoting effects of modafinil.[1][6] Following its formation, it is subsequently excreted via the kidneys.[3] Urinary recovery of this compound accounts for 35% to 60% of the initial modafinil dose.[3][7]

Figure 1. Primary metabolic pathways of Modafinil.

Quantitative Data: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound from a population pharmacokinetic (PopPK) study. This data highlights the efficient clearance of the metabolite and reveals significant ethnic variations in its metabolism.

| Parameter | Value | Ethnic Group Comparison | Reference |

| Typical Clearance (CL/F) | 4.94 L/h | - | [3][8] |

| Typical Volume of Distribution (V/F) | 2.73 L | - | [3][8] |

| Relative Conversion Fraction (Median) | 0.24 | Han, Mongolian, Uygur, Hui | [3][8] |

| Relative Conversion Fraction (Median) | 0.53 | Korean | [3][8] |

| Clearance vs. Han Group | +25% | Korean | [3][8] |

| Clearance vs. Han Group | +12% | Uygur and Hui | [3][8] |

Note: The apparent clearance of this compound (4.94 L/h) is significantly higher than that of the parent modafinil (3.51 L/h), consistent with the principle that metabolism increases polarity and clearance.[3]

Experimental Protocols

This section details a generalized protocol for studying the in vitro metabolism of modafinil using human liver microsomes (HLM), a standard methodology for assessing hepatic metabolism.

Protocol: In Vitro Metabolism of Modafinil using Human Liver Microsomes

4.1.1 Objective: To determine the rate of disappearance of modafinil and the formation of its metabolites, this compound and modafinil sulfone, in the presence of human liver microsomes.

4.1.2 Materials and Reagents:

-

Modafinil

-

This compound (analytical standard)

-

Modafinil Sulfone (analytical standard)

-

Pooled Human Liver Microsomes (HLM), e.g., 20 mg/mL stock

-

Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)

-

Internal Standard (IS) for analytical quantification

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic Acid

4.1.3 Experimental Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing HLM (e.g., final concentration of 0.5 mg/mL) in potassium phosphate buffer.[1]

-

Pre-incubation: Pre-warm the reaction mixture in a shaking water bath at 37°C for approximately 5 minutes.[1]

-

Initiate Reaction: Start the metabolic reaction by adding modafinil (at various concentrations if determining enzyme kinetics) and the NADPH regenerating system.[1] Note: The formation of this compound via hydrolysis is largely NADPH-independent, but NADPH is required for the CYP-mediated formation of modafinil sulfone.[1] A control incubation without NADPH should be included to isolate the hydrolytic pathway.

-

Incubation: Incubate the mixture at 37°C for specified time points (e.g., 0, 5, 15, 30, 60 minutes).[1]

-

Terminate Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard.[1] This step also serves to precipitate the microsomal proteins.

-

Sample Preparation: Centrifuge the terminated reaction tubes (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the remaining modafinil and the formed this compound and modafinil sulfone.

4.1.4 Data Analysis:

-

Plot the concentration of remaining modafinil against time to determine the rate of metabolism.

-

Plot the formation of this compound over time to determine its rate of formation.

-

From these plots, key kinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[1]

Figure 2. Experimental workflow for in vitro metabolism of Modafinil.

References

- 1. benchchem.com [benchchem.com]

- 2. Clinical pharmacokinetic profile of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. droracle.ai [droracle.ai]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Modafinil Acid Reference Standard for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the modafinil acid reference standard, a critical component in the research and development of modafinil and related compounds. This compound, also known by its code name CRL-40467, is the primary and pharmacologically inactive metabolite of the wakefulness-promoting agent, modafinil.[1] A thorough understanding of its properties, synthesis, and analytical quantification is essential for accurate pharmacokinetic studies, impurity profiling, and metabolic research.

Core Concepts

Modafinil undergoes extensive metabolism in the body, with this compound being the most abundant metabolite found in plasma and urine.[2][3] The formation of this compound occurs through the hydrolysis of the amide group of modafinil, a reaction catalyzed by esterase and/or amidase enzymes.[1][3] Due to its increased polarity compared to the parent drug, this compound is more readily cleared from the body.[1] As a reference standard, purified this compound is indispensable for the accurate quantification of this metabolite in biological matrices and for the quality control of modafinil active pharmaceutical ingredients (APIs), where it is considered a key impurity (Modafinil EP Impurity A).[4]

Data Presentation

The following tables summarize the key quantitative data for the this compound reference standard, compiled from various sources. This information is critical for its identification, characterization, and use in analytical method development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 2-[(diphenylmethyl)sulfinyl]acetic acid | [4] |

| Synonyms | Modafinil EP Impurity A, Modafinil Carboxylate, CRL-40467 | [4] |

| CAS Number | 63547-24-0 | [4] |

| Molecular Formula | C₁₅H₁₄O₃S | [5] |

| Molecular Weight | 274.3 g/mol | [5] |

| Appearance | Please Inquire | [5] |

Table 2: Analytical Data Summary for this compound Reference Standard

While exact spectra are proprietary to the supplier of the reference standard, a typical Certificate of Analysis for Modafinil EP Impurity A (this compound) will include the following analyses to confirm its structure and purity.

| Analytical Technique | Expected Results |

| ¹H-NMR | Conforms to the chemical structure |

| Mass Spectrometry (MS) | Conforms to the molecular weight and fragmentation pattern |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, typically >98% |

| Infrared Spectroscopy (IR) | Confirms the presence of characteristic functional groups |

| Thermogravimetric Analysis (TGA) | Assesses thermal stability and solvent/water content |

Note: A comprehensive Certificate of Analysis (CoA) is supplied with the purchase of the reference standard and will contain the specific data for the lot.[5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and analytical practices in the pharmaceutical industry.

Synthesis of this compound

The synthesis of this compound can be achieved through the hydrolysis of a suitable precursor. One common method involves the hydrolysis of a sulfonate intermediate.

Protocol: Hydrolysis of a Sulfonate Precursor to this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the sulfonate precursor of modafinil in a suitable solvent such as a mixture of ethanol and water.

-

Hydrolysis: Add an aqueous solution of a strong base, for example, sodium hydroxide, to the reaction mixture.

-

Heating: Heat the mixture to reflux and maintain this temperature for a period sufficient to ensure complete hydrolysis. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with a suitable acid, such as hydrochloric acid, to precipitate the this compound.

-

Isolation: Collect the precipitated solid by filtration.

-

Purification: Wash the collected solid with water to remove any inorganic salts. The crude this compound can be further purified by recrystallization from an appropriate solvent system to yield a high-purity product.

-

Drying: Dry the purified this compound under vacuum to remove any residual solvent.

Analytical Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of this compound in various matrices, including bulk drug substances and biological fluids.

Protocol: Quantification of this compound by Reverse-Phase HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is typically employed. The exact ratio should be optimized for best separation.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 220-230 nm).

-

Column Temperature: Maintain a constant column temperature, for example, 25°C, to ensure reproducibility.

-

-

Standard Preparation:

-

Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., the mobile phase).

-

From the stock solution, prepare a series of calibration standards at different concentrations covering the expected range of the samples.

-

-

Sample Preparation:

-

For bulk drug analysis, accurately weigh and dissolve the sample in the mobile phase to a known concentration.

-

For biological samples (e.g., plasma), a protein precipitation step followed by centrifugation is typically required. The supernatant can then be injected into the HPLC system.

-

-

Analysis:

-

Inject the prepared standards and samples into the HPLC system.

-

Identify the this compound peak based on its retention time compared to the reference standard.

-

Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve generated from the standards.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Caption: Synthesis pathway of this compound from a precursor.

Caption: General experimental workflow for HPLC analysis.

Caption: Primary metabolic pathways of Modafinil.

References

Methodological & Application

Application Note: Quantification of Modafinil Acid in Human Plasma by HPLC-UV

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of modafinil acid, the primary metabolite of modafinil, in human plasma. The procedure involves a straightforward liquid-liquid extraction for sample preparation, followed by isocratic HPLC separation with ultraviolet (UV) detection. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Modafinil is a wakefulness-promoting agent used in the treatment of narcolepsy and other sleep disorders. It is extensively metabolized in the body, with the principal metabolite being the pharmacologically inactive this compound.[1][2] Accurate quantification of this compound in plasma is crucial for understanding the pharmacokinetics of modafinil. This document provides a detailed protocol for the analysis of this compound in human plasma using HPLC-UV.

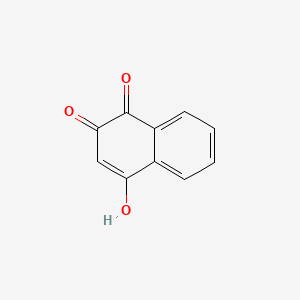

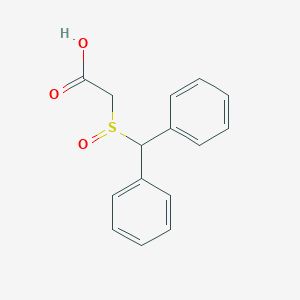

Chemical Structures

| Compound | Chemical Structure |

| This compound |

|

| (Phenylthio)acetic acid (Internal Standard) |

|

Experimental Protocol

Materials and Reagents

-

This compound (Reference Standard)

-

(Phenylthio)acetic acid (Internal Standard - IS)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Acetic Acid (Glacial)

-

Ethyl Acetate

-

Human Plasma (Drug-free)

-

Methanol (HPLC Grade)

Equipment

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

-

Analytical balance

-

Volumetric flasks and pipettes

Preparation of Solutions

-

Mobile Phase: Prepare a mixture of acetonitrile, water, and acetic acid in the ratio of 150:420:12 (v/v/v).[3] Degas the mobile phase before use.

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Accurately weigh and dissolve 10 mg of (Phenylthio)acetic acid (IS) in 10 mL of methanol.

-

-

Working Standard Solutions: Prepare working standard solutions of this compound and the internal standard by serial dilution of the stock solutions with the mobile phase to achieve the desired concentrations for the calibration curve.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 500 µL of plasma sample into a clean centrifuge tube.

-

Add 50 µL of the internal standard working solution.

-

Vortex for 30 seconds.

-

Add 2.5 mL of ethyl acetate-acetic acid (100:1, v/v).[4]

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Inject 20 µL into the HPLC system.

HPLC Conditions

| Parameter | Value |

| Column | C18 reverse-phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water:Acetic Acid (150:420:12, v/v/v)[3] |

| Flow Rate | 1.0 mL/min[5] |

| Injection Volume | 20 µL |

| Detection Wavelength | 236 nm[3] |

| Column Temperature | Ambient |

| Run Time | Approximately 45 minutes[3] |

Quantitative Data Summary

| Parameter | This compound | Reference |

| Linearity Range | 0.1 - 20 mg/L | [3] |

| Limit of Quantification (LOQ) | 0.14 mg/L | [3] |

| Limit of Detection (LOD) | 0.04 mg/L | [3] |

| Recovery | > 80% | [4][5] |

Experimental Workflow Diagram

References

- 1. modafinil.wiki [modafinil.wiki]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Simultaneous determination of modafinil and its acid metabolite by high-performance liquid chromatography in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the LC-MS/MS Analysis of Modafinil and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafinil is a wake-promoting agent utilized in the treatment of sleep disorders such as narcolepsy.[1] The primary, pharmacologically inactive metabolites of modafinil are modafinil acid and modafinil sulfone.[1][2] The accurate and robust analysis of modafinil and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[4]

This document provides detailed methodologies for the sample preparation, chromatographic separation, and mass spectrometric detection of modafinil and its key metabolites.

Metabolic Pathway of Modafinil

Modafinil is extensively metabolized in the liver primarily through amide hydrolysis to form this compound and S-oxidation via Cytochrome P450 3A4 (CYP3A4) to form modafinil sulfone.[5]

Experimental Protocols

A generalized workflow for the quantitative analysis of modafinil and its metabolites from biological samples involves sample preparation, chromatographic separation, detection, and data analysis.[5]

Sample Preparation

The choice of sample preparation is critical for achieving accurate and reproducible results. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[3]

Protocol 1: Protein Precipitation (PPT) [4]

This method is rapid and suitable for high-throughput analysis.[3]

-

To 50 µL of plasma in a microcentrifuge tube, add 100 µL of acetonitrile containing the internal standard (e.g., Modafinil-d5).[4]

-

Vortex the mixture for 30 seconds to precipitate proteins.[4]

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[4]

Protocol 2: Liquid-Liquid Extraction (LLE) [6]

-

Acidify 0.200 mL of human plasma and add the internal standard.[1]

-

Extract the analytes using a mixture of hexane-dichloromethane-glacial acetic acid.[1]

-

Evaporate the organic layer to dryness under a stream of nitrogen.[5]

-

Reconstitute the residue in the mobile phase for injection.[1]

Protocol 3: Solid-Phase Extraction (SPE)

-

Load the plasma sample onto an appropriate SPE cartridge (e.g., Agilent® Bond Elut Plexa).

-

Wash the cartridge to remove interferences.

-

Elute the analytes of interest.

-

Evaporate the eluate and reconstitute the residue in the mobile phase.

Liquid Chromatography

Chromatographic separation is typically achieved using a C18 reversed-phase column.

| Parameter | Condition 1 | Condition 2 |

| Column | Ascentis® C18 (150 mm × 4.6 mm, 5 µm) | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[4] |

| Mobile Phase | Methanol: 2mM Ammonium Acetate: Glacial Acetic Acid (35:65:0.1% v/v/v) | A: 0.1% Formic acid in Water, B: Acetonitrile[4] |

| Flow Rate | 1.0 mL/min | Gradient elution[4] |

| Column Temp. | 40°C[4] | Not specified |

| Injection Vol. | 2 µL[4] | Not specified |

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode.[4]

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| Scan Type | Multiple Reaction Monitoring (MRM)[4] |

| Source Temp. | 150°C - 450°C[4][7] |

| Capillary Voltage | 3.1 kV[4] |

Quantitative Data

The following tables summarize the quantitative parameters for the LC-MS/MS analysis of modafinil and its metabolites.

Table 1: MRM Transitions for Modafinil and its Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Modafinil | 274.2 | 167.0 | |

| Modafinil-d5 (IS) | 279.1 | 172.2 | |

| Armodafinil | 274.1 | 167.2 | [8] |

| Armodafinil-d10 (IS) | 284.4 | 177.4 | [8] |

Table 2: Method Validation Parameters for Modafinil Analysis

| Parameter | Method 1 | Method 2 |

| Matrix | Human Plasma | Human Plasma |

| Linearity Range | 30.8 - 8022.1 ng/mL | 10 - 10,000 ng/mL[8] |

| LLOQ | 30.8 ng/mL | 10 ng/mL[8] |

| LOD | 1 ng/mL | Not Reported |

| Intra-day Precision | < 3.1% | Not Reported |

| Inter-day Precision | < 3.1% | Not Reported |

| Accuracy | ± 3.3% | Not Reported |

Conclusion

The LC-MS/MS methods outlined in these application notes provide sensitive, selective, and robust protocols for the quantitative analysis of modafinil and its primary metabolites, this compound and modafinil sulfone, in biological matrices. The detailed experimental procedures and compiled quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals in the fields of pharmacokinetics, therapeutic drug monitoring, and clinical toxicology. The use of a stable isotope-labeled internal standard is recommended to ensure the highest accuracy and precision.

References

- 1. benchchem.com [benchchem.com]

- 2. modafinil.wiki [modafinil.wiki]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Simultaneous determination of modafinil and its acid metabolite by high-performance liquid chromatography in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciex.com [sciex.com]

- 8. Quantitative determination of armodafinil in human plasma by liquid chromatography-electrospray mass spectrometry: Application to a clinical study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Method Development of Modafinil Acid

Introduction

Modafinil is a wakefulness-promoting agent used to treat sleep disorders such as narcolepsy. It is extensively metabolized in the body, with one of the primary, pharmacologically inactive metabolites being modafinil acid (CRL-40467).[1][2] The accurate quantification of this compound is crucial for pharmacokinetic, metabolic, and toxicological studies. These application notes provide detailed protocols for the analysis of this compound in various matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is critical for method development.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₃S | [3][4][5] |

| Molar Mass | 274.33 g/mol | [3][4][5] |

| Appearance | White or almost white crystal | [3] |

| Solubility | Soluble in chloroform and methanol, insoluble in water. | [3] |

| Melting Point | 118-120 °C | [3] |

Chromatographic Methods for Analysis

Several chromatographic techniques have been successfully employed for the quantification of modafinil and its metabolites. LC-MS/MS is particularly well-suited for the analysis of this compound in biological matrices due to its high sensitivity and selectivity.[6][7]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantification of modafinil and its related substances in bulk drug and pharmaceutical dosage forms. A stability-indicating HPLC method has been developed to separate modafinil from its degradation products.[8][9]

Experimental Protocol: RP-HPLC

-

Instrumentation: A standard RP-HPLC system equipped with a UV detector.[10]

-

Column: Phenomenex Luna C18 (ODS) column or Thermo Hypersil C18 (250 x 4.6 mm, 5µm).[9][10]

-

Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile in a 60:40 ratio, or a homogenous mixture of buffer (2.0g potassium dihydrogen phosphate and 1.0g 1-octane sulfonic acid salt in 1000ml water) and Acetonitrile (35:65, v/v).[9][10]

-

Elution: Isocratic elution.[10]

-

Flow Rate: 1 mL/min.[10]

-

Detection: UV detection at a wavelength of 225 nm or 210 nm.[9][10]

-

Sample Preparation:

Workflow for RP-HPLC Analysis

Caption: General workflow for RP-HPLC analysis of modafinil.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity for the analysis of this compound in complex biological matrices such as plasma and urine.[12][13] This method is ideal for pharmacokinetic studies where low concentrations of the analyte are expected.

Experimental Protocol: LC-MS/MS

-

Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (e.g., Agilent 1100 HPLC with API-3200 Triple quadrupole MS).[6][7]

-

Extraction: Solid-phase extraction (SPE) using cartridges like Agilent Bond Elut Plexa for plasma samples.[10][13] Liquid-liquid extraction (LLE) is also a viable option.[12]

-

Mobile Phase: A mixture of methanol, 2mM ammonium acetate, and glacial acetic acid (35:65:0.1% v/v/v).[10][13]

-

Detection: Tandem mass spectrometry with an electrospray ionization (ESI) interface in positive ion mode.[6][7][13]

-

Internal Standard: Modafinil-D5 is a suitable internal standard.[10][13]

-

Sample Preparation (Plasma):

-

Condition the SPE cartridge.

-

Load the plasma sample (pre-treated if necessary).

-

Wash the cartridge to remove interferences.

-

Elute the analyte and the internal standard.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

Signaling Pathway of Modafinil Metabolism

Caption: Primary metabolic pathways of modafinil.

Quantitative Data Summary

The performance of analytical methods can be summarized by key validation parameters. The following table presents a compilation of quantitative data from various studies.

| Method | Matrix | Linearity Range | LLOQ | Recovery (%) | Reference |

| RP-HPLC | Bulk/Tablets | 2–10 μg/mL | - | - | [8] |

| LC-MS/MS | Human Plasma | 30.8 to 8022.1 ng/mL | 30.8 ng/mL | >91% | [13][14] |

| GC-MS | Human Urine | - | 250 ng/mL | 86-88% | [6] |

| LC-MS/MS | Human Urine | - | 100 ng/mL | 94-104% | [6] |

| UV-Spectrophotometry | Bulk/Tablets | 2-10 µg/ml | 14.18 µg/ml | - | [11] |

Method Validation Workflow

A logical workflow is essential for the successful validation of any analytical method.

Caption: A typical workflow for analytical method validation.

Chiral Separation

Modafinil is a chiral compound, and its enantiomers exhibit different pharmacokinetic profiles.[12] Therefore, enantioselective separation is important. Capillary Electrophoresis (CE) and specialized chiral HPLC columns (e.g., beta-cyclodextrin) can be used for this purpose.[15][16]

Experimental Protocol: Chiral HPLC

-

Instrumentation: HPLC with UV detector.[16]

-

Column: Beta-cyclodextrin column.[16]

-

Mobile Phase: Gradient elution may be required to achieve separation and eliminate interferences.[16]

-

Detection: UV absorbance at 225 nm.[16]

Conclusion

The choice of analytical method for this compound depends on the specific application, required sensitivity, and the sample matrix. For high-sensitivity analysis in biological fluids, LC-MS/MS is the method of choice. For routine analysis of pharmaceutical formulations, RP-HPLC with UV detection provides a robust and reliable alternative. Proper method validation according to ICH guidelines is essential to ensure the accuracy and reliability of the results.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. This compound [medbox.iiab.me]

- 5. This compound | C15H14O3S | CID 3085267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A novel study of screening and confirmation of modafinil, adrafinil and their metabolite modafinilic acid under EI-GC-MS and ESI-LC-MS-MS ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel study of screening and confirmation of modafinil, adrafinil and their metabolite modafinilic acid under EI-GC-MS and ESI-LC-MS-MS ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. rjptonline.org [rjptonline.org]

- 12. modafinil.wiki [modafinil.wiki]

- 13. researchgate.net [researchgate.net]

- 14. akjournals.com [akjournals.com]

- 15. Enantiomeric Separation and Determination of the Enantiomeric Impurity of Armodafinil by Capillary Electrophoresis with Sulfobutyl Ether-β-cyclodextrin as Chiral Selector - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chiral analysis of d- and l-modafinil in human serum: application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Modafinil Acid Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafinil is a wakefulness-promoting agent used in the treatment of sleep disorders such as narcolepsy. Following administration, it is metabolized in the liver primarily to the inactive metabolite, modafinil acid.[1][2] Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. The choice of sample preparation technique is a critical step that significantly influences the sensitivity, selectivity, and accuracy of the subsequent analysis, which is often performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]

This document provides a detailed overview of common sample preparation techniques for the analysis of this compound, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2] Detailed protocols and a summary of quantitative data are presented to guide researchers in selecting the most appropriate method for their specific analytical needs.

Comparative Overview of Sample Preparation Techniques

The selection of an appropriate sample preparation technique depends on several factors, including the biological matrix (e.g., plasma, urine), the required limit of quantification, sample throughput needs, and available instrumentation.[1][2]

-

Protein Precipitation (PPT) is a straightforward and rapid method suitable for high-throughput analysis. It involves adding an organic solvent to the biological sample to precipitate proteins, which are then removed by centrifugation.[1]

-

Liquid-Liquid Extraction (LLE) is a technique that separates analytes from interferences by partitioning them between two immiscible liquid phases. It generally provides cleaner extracts than PPT.[2][4]

-

Solid-Phase Extraction (SPE) is a highly selective method that can yield very clean extracts, leading to reduced matrix effects and improved sensitivity. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[2][5]

Quantitative Data Summary

The following table summarizes the performance characteristics of different sample preparation techniques for the analysis of modafinil and its metabolites as reported in the literature.

| Technique | Analyte(s) | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |

| LLE | Modafinil, this compound, Modafinil Sulfone | Human Plasma | 100 - 20,000 | 100 | Not Specified | [4] |

| SPE | Modafinil | Human Plasma | 30.8 - 8022.1 | 30.8 | Not Specified | [6] |

| PPT & LLE | Armodafinil (R-enantiomer of modafinil) | Human Plasma | 10 - 10,000 | 10 | Not Specified | [7] |

| SPE | Modafinil | Human Urine | Not Specified | 500 | Not Specified | [8] |

| LLE | Modafinil | Human Plasma & Urine | Not Specified | 100 | 80.0 - 98.9 | [9] |

Experimental Workflow

The general workflow for the sample preparation and analysis of this compound is depicted below.

Caption: General workflow for this compound analysis.

Experimental Protocols

Protein Precipitation (PPT) Protocol for Modafinil in Rat Plasma

This protocol is a rapid and simple method for the extraction of modafinil from plasma samples.[1]

Materials:

-

Rat plasma (50 µL)

-

Acetonitrile (containing internal standard, e.g., 20 ng/mL midazolam)

-

1.5 mL microcentrifuge tubes

-

Vortex mixer

-

Refrigerated centrifuge (4°C)

Procedure:

-

Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.

-

Add 100 µL of acetonitrile containing the internal standard.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for Modafinil and its Metabolites in Human Plasma

This protocol provides a cleaner extract compared to PPT and is suitable for the simultaneous analysis of modafinil, this compound, and modafinil sulfone.[4]

Materials:

-

Human plasma (0.200 mL)

-

Internal standard solution (e.g., (phenylthio)acetic acid)

-

Extraction solvent: Hexane-dichloromethane-glacial acetic acid (55:45:2, v/v/v)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Mobile phase for reconstitution

Procedure:

-

Pipette 0.200 mL of human plasma into a centrifuge tube.

-

Add the internal standard solution.

-

Add 1 mL of the extraction solvent.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

Solid-Phase Extraction (SPE) Protocol for Modafinil in Human Urine

This protocol is highly selective and provides a very clean extract, which is beneficial for reducing matrix effects in LC-MS/MS analysis.[5]

Materials:

-

Human urine sample (200 µL)

-

Internal standard working solution

-

SPE cartridges (e.g., C18)

-

Methanol

-

Deionized water

-

5% Methanol in water

-

Microcentrifuge tubes

-

Vortex mixer

-

SPE manifold

-

Evaporation system

Procedure:

-

Pipette 200 µL of the urine sample into a clean microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Vortex mix for 10 seconds.

-

Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

-

Load the urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Signaling Pathway of Modafinil's Wake-Promoting Action

While the primary focus of this document is on sample preparation for the analysis of modafinil's metabolite, understanding the parent drug's mechanism of action provides valuable context for its study. Modafinil is believed to exert its wake-promoting effects by influencing several neurotransmitter systems, primarily by binding to the dopamine transporter (DAT) and inhibiting the reuptake of dopamine.[2]

Caption: Simplified signaling pathway of modafinil.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. modafinil.wiki [modafinil.wiki]

- 4. Determination of modafinil, this compound and modafinil sulfone in human plasma utilizing liquid-liquid extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A novel study of screening and confirmation of modafinil, adrafinil and their metabolite modafinilic acid under EI-GC-MS and ESI-LC-MS-MS ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zenodo.org [zenodo.org]

Application Notes and Protocols for Using Modafinil Acid as a Biomarker for Modafinil Intake

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing modafinil acid as a reliable biomarker for monitoring modafinil intake. This document outlines the metabolic fate of modafinil, details analytical methodologies for the quantification of this compound in biological matrices, and presents relevant quantitative data to support experimental design and data interpretation.

Modafinil is a wakefulness-promoting agent used in the treatment of narcolepsy, obstructive sleep apnea, and shift work sleep disorder.[1] Following administration, modafinil is extensively metabolized in the liver, with its primary metabolite being the pharmacologically inactive this compound.[2][3] The detection and quantification of this compound in biological samples, such as urine and plasma, serves as a definitive indicator of prior modafinil exposure.

Metabolic Pathway of Modafinil